![molecular formula C22H16FN7O B6482794 3-fluoro-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide CAS No. 1005949-41-6](/img/structure/B6482794.png)
3-fluoro-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide
Overview
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a benzamide substituent at the 5-position of the pyrazole ring. Its core structure includes a pyrazolo[3,4-d]pyrimidine scaffold fused with a 3-methyl-1-phenyl-substituted pyrazole, further modified by a 3-fluorobenzamide group. Pyrazolo[3,4-d]pyrimidines are known for their pharmacological versatility, including anti-inflammatory and anticancer activities, due to their ability to mimic purine bases and interact with enzyme active sites .
The 3-fluoro substitution on the benzamide moiety likely enhances electronic effects and bioavailability, while the pyrazole and pyrimidine rings contribute to planar geometry, facilitating interactions with biological targets such as kinases or inflammatory mediators .
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-b]pyridine core have been reported to have a wide range of biological activities . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that the interaction of a drug with its target often results in changes in the function of the target, which can lead to therapeutic effects .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a variety of biochemical pathways.
Result of Action
Similar compounds have shown significant inhibitory activity against various cell lines , suggesting that this compound may also have potential antitumor activity.
Biochemical Analysis
Biochemical Properties
3-fluoro-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and biomolecules. One of the primary targets of this compound is CDK2/cyclin A2, an enzyme complex crucial for cell cycle progression. The compound inhibits CDK2 activity, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it interacts with other proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to reduced cell proliferation. It also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation . Furthermore, the compound influences gene expression by modulating transcription factors and other regulatory proteins, thereby altering cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets required for cell cycle progression . This binding interaction leads to the accumulation of cells in the G1 phase and induces apoptosis. Additionally, the compound may inhibit other kinases and enzymes involved in cell signaling, further contributing to its anticancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over timeIn vitro studies have shown that prolonged exposure to the compound can lead to sustained cell cycle arrest and apoptosis, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, it may cause adverse effects such as weight loss, organ toxicity, and hematological changes . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into active and inactive metabolites . The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy . The compound’s ability to cross cellular membranes and reach intracellular targets is crucial for its biological activity.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its therapeutic potential.
Biological Activity
3-Fluoro-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide, commonly referred to as 4-fluoro-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide, is a complex organic compound that has garnered attention for its potential pharmacological properties. This compound features a unique structural arrangement that includes a benzamide moiety with a fluoro substituent and a pyrazolo[3,4-d]pyrimidine framework, which is linked to another pyrazole unit. The biological activity of this compound is primarily focused on its anticancer properties and its interactions with specific molecular targets.
Structural Characteristics
The molecular formula of this compound is C22H16FN7O, with a molecular weight of 413.4 g/mol. Its structural features include:
Feature | Description |
---|---|
Benzamide Moiety | Provides stability and potential for hydrogen bonding |
Fluoro Group | Enhances lipophilicity and biological activity |
Pyrazolo Framework | Imparts unique electronic properties and biological interactions |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer treatment. Key findings include:
Anticancer Properties
Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanisms appear to involve modulation of signaling pathways critical for cancer cell survival and growth.
Interaction with Kinases
The compound has been evaluated for its ability to bind effectively to target proteins such as kinases. For instance, it has shown promising results in inhibiting phosphoinositide 3-kinase (PI3K) pathways, which are often dysregulated in cancer.
Case Studies
Several case studies have explored the biological effects of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound significantly reduced cell viability in leukemia cells, indicating its potential as an anticancer agent.
- Mechanistic Studies : Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
- Animal Models : Preclinical trials in animal models have shown a reduction in tumor size when treated with this compound, supporting its therapeutic potential.
Comparative Analysis with Related Compounds
A comparative analysis with structurally related compounds highlights the influence of specific modifications on biological activity:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-Methyl-N-(2-(pyrazolo[3,4-d]pyrimidin)-phenyl)benzamide | Methyl group instead of fluoro | Anticancer activity against leukemia cells |
5-Amino-N-(phenyl)-pyrazolo[3,4-d]pyrimidin | Lacks benzamide structure | Exhibits kinase inhibition |
2-Fluoro-N-(phenyl)-benzamide | Similar benzamide framework | Potential anticancer but less studied |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-fluoro-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. Key steps include:
- Core formation : Condensation of aminopyrazoles with appropriate carbonyl derivatives under acidic or basic conditions (e.g., TFA catalysis in toluene, as seen in pyrazolo[3,4-d]pyrimidine syntheses) .
- Substitution : Introduction of the 3-fluoro-benzamide group via nucleophilic acyl substitution or coupling reactions (e.g., using EDCI/HOBt for amide bond formation) .
- Optimization : Reaction parameters such as solvent (DMF, toluene), temperature (reflux at 110°C), and catalyst (Pd-based catalysts for cross-coupling) significantly impact yield and purity. For example, highlights Pd-mediated coupling achieving 70–88% yields .
- Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/light petroleum ether) is critical to isolate the compound with >95% purity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for confirming substitution patterns and regiochemistry. For instance, H NMR peaks at δ 8.2–8.5 ppm indicate aromatic protons on the pyrazolo[3,4-d]pyrimidine core .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 493.2) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>98%) .
- X-ray Crystallography : Resolves ambiguous regiochemistry in pyrazole-pyrimidine fused systems (e.g., C–H···F interactions observed in similar structures) .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- Kinase Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays, given structural similarities to pyrazolo[3,4-d]pyrimidine kinase inhibitors .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Solubility and Stability : Assess pharmacokinetic properties via shake-flask method (aqueous solubility) and LC-MS stability studies in simulated biological fluids (pH 7.4, 37°C) .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) guide the optimization of this compound for target selectivity?
- Methodological Answer :
- Target Identification : Use homology modeling (e.g., SWISS-MODEL) to predict binding to kinase ATP pockets, leveraging structural data from PubChem (e.g., InChIKey: RRRHPZOYCCOWEH) .
- Docking Studies : Employ AutoDock Vina to simulate interactions between the 3-fluoro-benzamide group and kinase active sites. Focus on hydrogen bonds with backbone residues (e.g., Asp831 in EGFR) .
- SAR Analysis : Systematically modify substituents (e.g., replacing 3-fluoro with chloro or methyl) and evaluate ΔG binding scores to prioritize synthetic targets .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Metabolite Interference : Perform LC-MS/MS to identify degradation products or metabolites that may skew activity (e.g., oxidative demethylation of the pyrazole ring) .
- Cell Line Authentication : Ensure cell lines are mycoplasma-free and genetically validated (STR profiling) to rule out variability .
Q. How can reaction scalability and green chemistry principles be integrated into synthesis?
- Methodological Answer :
- Flow Chemistry : Adapt batch reactions to continuous flow systems (e.g., Omura-Sharma-Swern oxidation) to improve safety and scalability .
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol to reduce environmental impact .
- Catalyst Recycling : Use immobilized Pd catalysts (e.g., Pd@SiO) for Suzuki-Miyaura couplings, achieving >90% recovery .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key analogs differ in substituents on the benzamide, pyrazole, or aryl groups. These modifications influence lipophilicity, solubility, and binding affinity:
*Calculated based on molecular formula.
Properties
IUPAC Name |
3-fluoro-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN7O/c1-14-10-19(27-22(31)15-6-5-7-16(23)11-15)30(28-14)21-18-12-26-29(20(18)24-13-25-21)17-8-3-2-4-9-17/h2-13H,1H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWDPXMIWJIIPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)F)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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